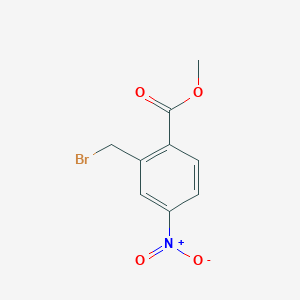

Methyl 2-(bromomethyl)-4-nitrobenzoate

Descripción general

Descripción

Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS: 133446-99-8; molecular formula: C₉H₈BrNO₄) is an aromatic ester featuring a bromomethyl group at the ortho position and a nitro group at the para position of the benzene ring. It is primarily recognized as a genotoxic impurity in pharmaceuticals, such as lenalidomide, necessitating strict regulatory monitoring during drug synthesis . Its reactivity stems from the electron-withdrawing nitro group and the labile bromomethyl substituent, making it a critical compound in organic synthesis and impurity profiling .

Métodos De Preparación

Radical Bromination as the Primary Synthetic Pathway

The synthesis of methyl 2-(bromomethyl)-4-nitrobenzoate predominantly employs radical bromination, leveraging NBS as the brominating agent. This method selectively targets the benzylic methyl group of methyl 2-methyl-4-nitrobenzoate, replacing it with a bromine atom. The reaction proceeds via a radical chain mechanism initiated by catalysts such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generate bromine radicals from NBS .

General Reaction Setup and Mechanism

In a typical procedure, methyl 2-methyl-4-nitrobenzoate is dissolved in carbon tetrachloride (CCl₄), followed by the addition of NBS and a radical initiator. The mixture is heated under reflux to sustain radical formation. The mechanism involves:

-

Initiation : Thermal decomposition of the initiator (e.g., AIBN → 2 cyanopropyl radicals).

-

Propagation : Abstraction of a hydrogen atom from the benzylic methyl group by a bromine radical, forming a benzylic radical.

-

Termination : Reaction of the benzylic radical with Br₂ (generated in situ from NBS) to yield the brominated product .

Optimization of Reaction Conditions

Experimental data from 15 distinct protocols reveal significant variations in yield (49–100%) based on catalyst choice, temperature, and reaction duration (Table 1).

Catalyst Selection and Impact on Yield

Catalysts critically influence reaction efficiency:

-

AIBN : Yields range from 53% to 88.8% . For instance, a 22-hour reflux with AIBN at 80°C achieved 53% yield , whereas a 6-hour reaction under irradiation reached 88.8% .

-

Benzoyl Peroxide (BPO) : Higher consistency is observed, with yields of 65–96% . A 4-hour reflux with BPO at 85°C yielded 96% .

-

BOP Reagent : A unique protocol using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) achieved quantitative yield (100%) in 12 hours at 85°C .

Table 1: Comparative Analysis of Reaction Conditions and Yields

Purification Strategies and Byproduct Management

Succinimide, a byproduct of NBS decomposition, is typically removed via filtration or aqueous washes. Chromatographic purification (e.g., silica gel with petroleum ether/ethyl acetate) is standard, though some protocols bypass chromatography by leveraging differential solubility . For example, a 96% yield was achieved simply by filtrating succinimide and evaporating solvents .

Challenges in Scalability

-

Incomplete Bromination : Multiple batches required additional NBS and initiator to drive reactions to completion .

-

Side Reactions : Over-bromination or ester hydrolysis may occur if reaction conditions are poorly controlled .

Alternative Methods and Comparative Efficacy

While radical bromination dominates, two alternative approaches have been reported:

-

Photochemical Bromination : Irradiation with a 500 W lamp reduced reaction time to 6 hours (88.8% yield) .

-

Stepwise Bromination-Hydrolysis : Bromination followed by ester hydrolysis yielded 2-(bromomethyl)-4-nitrobenzoic acid, though this method introduces additional steps .

Neither approach surpasses the efficiency of optimized radical bromination protocols.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

Reduction: The major product is methyl 2-(aminomethyl)-4-nitrobenzoate.

Oxidation: The major product is 2-(bromomethyl)-4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-(bromomethyl)-4-nitrobenzoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, which are essential in creating more intricate structures. Specifically, it is utilized in:

- Synthesis of Pharmaceuticals : This compound is instrumental in developing potential drug candidates that target specific enzymes or receptors, enhancing therapeutic efficacy.

- Agrochemicals : It contributes to the synthesis of compounds used in agriculture, including pesticides and herbicides.

Biological Applications

In biological research, this compound plays a significant role in modifying biomolecules. Its applications include:

- Enzyme Mechanism Studies : The compound can modify enzymes through nucleophilic substitution, facilitating the investigation of enzyme mechanisms and protein functions.

- Cellular Effects : It influences cellular processes by interacting with proteins and altering signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.

Medical Research

The compound is also significant in medical research as a precursor for synthesizing drug candidates. Notably:

- Folate Analogues : this compound is essential for synthesizing folate analogues like 5-deazapteroyl-L-glutamate. These analogues are being studied for their interactions with folylpolyglutamate synthetase (FPGS), an enzyme critical to folate metabolism and antifolate drug efficacy .

- Genotoxic Impurities Monitoring : It is monitored as a potential impurity in drugs like Lenalidomide. Analytical methods have been developed to quantify trace levels of this compound to ensure safety and efficacy .

Industry Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as:

- Polymers : The compound's reactivity allows it to be incorporated into polymeric materials.

- Dyes : It can serve as a building block for synthesizing various dyes used in textiles and other applications.

Case Study: Folate Analogues Synthesis

Research has demonstrated the importance of this compound in synthesizing rotationally restricted analogues of folate metabolites. These studies focus on how these analogues interact with FPGS, aiming to develop more potent antifolate therapies.

Analytical Methods for Impurity Detection

A notable study developed an HPLC method to detect this compound as an impurity in pharmaceutical formulations. The method showed high sensitivity and accuracy, enabling the quantification of this compound at sub-ppm levels .

| Method | Sensitivity | Linearity Range | Detection Limit |

|---|---|---|---|

| HPLC | 1 ng/mL | 0.5 - 10 ng/mL | 0.2 ppm |

Mecanismo De Acción

The mechanism of action of methyl 2-(bromomethyl)-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations.

Comparación Con Compuestos Similares

Structural Analogs with Varied Substituent Positions

a. Methyl 2-(Bromomethyl)-5-Nitrobenzoate (MMM) and Methyl 2-(Bromomethyl)-6-Nitrobenzoate (MON)

- Structural Differences : These isomers differ in the nitro group’s position (meta in MMM, para in MON vs. para in the target compound).

- Impact on Activity: Both are genotoxic impurities in lenalidomide, but their distinct nitro positions influence metabolic pathways and interaction with DNA, affecting their toxicity profiles .

b. Methyl 4-Bromo-2-Nitrobenzoate (CAS: 158580-57-5)

- Structural Differences : Features a bromo (Br) group at C4 and a nitro group at C2, unlike the bromomethyl and nitro groups at C2 and C4 in the target compound.

- Hazards : Classified as harmful upon inhalation or skin contact, highlighting how substituent electronegativity and position modulate toxicity .

c. Methyl 4-Nitrobenzoate

- Structural Differences : Lacks the bromomethyl group but retains the para-nitro substituent.

- Biological Activity : Exhibits high antioxidant activity (2 mg/mL dose), attributed to the para-nitro group’s electron-withdrawing effects, which stabilize free radicals .

Functional Group Variations

a. Methyl 2-Bromo-4-Nitrobenzoate (CAS: 98475-07-1)

- Structural Differences : Substitutes bromomethyl with a bromo group at C2.

b. Methyl 2-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)-4-Nitrobenzoate

- Structural Differences : Replaces bromomethyl with a boron-containing dioxaborinan group.

- Applications : The boron moiety enables use in enzyme inhibitors and bioimaging, diverging from the target compound’s role in pharmaceuticals .

c. Methyl 2-Amino-4-Bromobenzoate (CAS: 135484-83-2)

- Structural Differences: Substitutes nitro with an amino group at C2 and bromo at C3.

- Reactivity: The amino group allows for nucleophilic reactions, contrasting with the electrophilic nature of the nitro group in the target compound .

Data Tables

Table 2: Physicochemical Properties

Research Findings

- Genotoxicity: The bromomethyl group in this compound facilitates alkylation of DNA, a key mechanism of genotoxicity, distinguishing it from analogs lacking this substituent .

- Antioxidant Activity : Para-nitro-substituted analogs (e.g., Methyl 4-nitrobenzoate) exhibit antioxidant properties, which are absent in bromomethyl-containing derivatives due to steric and electronic effects .

- Crystallography : Boron-containing analogs exhibit π-π stacking in crystal structures, influencing their stability and application in material science .

Actividad Biológica

Methyl 2-(bromomethyl)-4-nitrobenzoate is a synthetic compound with notable biological activities. Its structure, characterized by a nitro group and a bromomethyl substituent on a benzoate moiety, lends it various chemical properties that influence its interaction with biological systems. This article explores the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 246.07 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and toxicology.

Biological Activity Overview

-

Genotoxicity :

- This compound has been identified as a genotoxic impurity in pharmaceutical formulations. It has shown positive results in the Ames test, indicating its potential to cause mutations in bacterial DNA . This raises concerns regarding its safety in drug formulations, where limits on acceptable concentrations are critical.

-

Toxicity :

- The compound is associated with various toxicological effects, including irritation to the skin and respiratory tract. Prolonged exposure can lead to serious health issues such as asthma-like symptoms and reactive airways dysfunction syndrome (RADS) . The acute toxicity profile suggests that it may cause severe skin burns and eye damage upon contact .

- Inflammatory Response :

Case Study: Genotoxic Impurity Detection

A study focused on the detection of this compound as a genotoxic impurity in active pharmaceutical ingredients (APIs). The researchers developed a sensitive method using liquid chromatography-mass spectrometry (LC-MS) to quantify trace levels of this compound. The study highlighted that the compound's stability was an issue, with a half-life of less than two hours in solution .

Toxicological Assessment

A comprehensive review of the toxicological data revealed that repeated exposure to this compound could lead to chronic respiratory issues and skin irritation. The data indicate that while acute exposure results in immediate irritation, long-term exposure may result in persistent respiratory symptoms .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(bromomethyl)-4-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential esterification, nitration, and bromination. A common approach involves:

Esterification : Reacting 2-(hydroxymethyl)-4-nitrobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄).

Bromination : Substituting the hydroxyl group with bromine using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions .

- Critical Factors : Temperature control (<0°C during bromination) minimizes side reactions (e.g., elimination or over-bromination). Solvent choice (e.g., CCl₄ for radical bromination) affects selectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting materials or de-esterified products) .

- NMR Spectroscopy : Confirm regiochemistry via characteristic shifts (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups; CH₂Br resonance at δ 4.5–4.7 ppm) .

- X-ray Crystallography : Resolve ambiguities in molecular conformation, such as torsional angles between the nitro and ester groups (e.g., 14.4–17.5° deviations observed in related structures) .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Skin/Eye Exposure : Immediate flushing with water (15+ minutes) and medical consultation are critical due to its corrosive properties .

- Inhalation Risks : Use fume hoods; the compound’s toxicity profile is incompletely characterized, requiring precautionary handling .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., radical vs. ionic mechanisms) affect bromination selectivity in Methyl 2-(hydroxymethyl)-4-nitrobenzoate derivatives?

- Mechanistic Insights :

- Radical Bromination (NBS/CCl₄): Favors allylic or benzylic positions but may lead to over-bromination in electron-rich systems.

- Ionic Bromination (PBr₃): Targets hydroxyl groups but risks ester cleavage under acidic conditions.

- Contradictions : Conflicting reports on bromine’s electrophilic vs. radical behavior in nitro-aromatic systems require controlled kinetic studies (e.g., quenching experiments with TEMPO) .

Q. What strategies resolve contradictions in pharmacological activity data for nitro-aromatic brominated esters?

- Case Study : this compound derivatives exhibit variable enzyme inhibition (e.g., cyclooxygenase vs. nitroreductases).

- Approach :

Docking Simulations : Compare binding modes using crystal structures (e.g., PDB IDs for COX-2).

Metabolite Profiling : Identify active vs. inactive metabolites via LC-MS/MS.

- Data Reconciliation : Discrepancies often arise from assay conditions (e.g., pH-dependent nitro-group reduction) .

Q. How can researchers optimize crystallization conditions for structural studies of brominated nitro-aromatics?

- Crystallization Challenges : Poor solubility in polar solvents and tendency for π-π stacking complicate single-crystal growth.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling (-20°C to 4°C) promotes ordered packing.

- Documented Success : Weak π-π interactions (3.8–4.2 Å) observed in Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate crystals .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C, releasing HBr and NO₂ gases.

- UV-Vis Spectroscopy : Nitro-group photolysis generates reactive intermediates (e.g., nitroxides), detectable via EPR .

Q. Methodological Tables

Table 1. Comparative Bromination Efficiency

| Reagent | Solvent | Temperature | Yield (%) | Side Products |

|---|---|---|---|---|

| NBS | CCl₄ | 0°C | 78 | Dibrominated isomers |

| PBr₃ | DCM | RT | 65 | Ester hydrolysis |

| HBr/AcOH | AcOH | 40°C | 42 | Nitro-group reduction |

Table 2. Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 4.65 (s, 2H, CH₂Br) | Benzylic bromine position |

| ¹³C NMR | δ 166.5 (C=O), 148.2 (NO₂) | Ester and nitro-group carbons |

| IR | 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) | Functional group confirmation |

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKFDOPHHNVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568027 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133446-99-8 | |

| Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.